molecular formula C11H12F2O2S B14060173 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14060173
M. Wt: 246.28 g/mol
InChI Key: SCWFOZJPTMRKJV-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H12F2O2S It is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(difluoromethoxy)benzene with methylthiol in the presence of a base, followed by the addition of propan-1-one under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins or enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one
  • 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one
  • 1-(2-(Difluoromethoxy)phenyl)-3-(methylthio)propan-1-one

Comparison: 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, distinguishing it from its analogs .

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-5-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-9(14)8-6-7(16-2)4-5-10(8)15-11(12)13/h4-6,11H,3H2,1-2H3

InChI Key

SCWFOZJPTMRKJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)OC(F)F

Origin of Product

United States

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